1'-Benzylspiro[isochroman-1,4'-piperidine] hydrochloride
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Overview
Description
1’-Benzylspiro[isochroman-1,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C20H24ClNO. It is known for its unique spiro structure, which consists of a benzyl group attached to an isochroman ring fused with a piperidine ring.
Preparation Methods
The synthesis of 1’-Benzylspiro[isochroman-1,4’-piperidine] hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isochroman Ring: The isochroman ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Benzylation: The benzyl group is attached to the spiro center through benzylation reactions, typically using benzyl halides in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1’-Benzylspiro[isochroman-1,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine rings, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-Benzylspiro[isochroman-1,4’-piperidine] hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for neurological disorders.
Mechanism of Action
The mechanism of action of 1’-Benzylspiro[isochroman-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1’-Benzylspiro[isochroman-1,4’-piperidine] hydrochloride can be compared with other spiro compounds, such as:
Spiro[isochroman-1,4’-piperidine]: Lacks the benzyl group, resulting in different chemical properties and biological activities.
Spiro[isochroman-1,4’-piperidine] derivatives: Various derivatives with different substituents can exhibit unique reactivity and applications.
Benzylspiro[isochroman-1,4’-piperidine] analogs: Compounds with similar structures but different functional groups can be used to study structure-activity relationships.
The uniqueness of 1’-Benzylspiro[isochroman-1,4’-piperidine] hydrochloride lies in its specific spiro structure and the presence of the benzyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
81109-64-0 |
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Molecular Formula |
C20H24ClNO |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
1'-benzylspiro[3,4-dihydroisochromene-1,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-2-6-17(7-3-1)16-21-13-11-20(12-14-21)19-9-5-4-8-18(19)10-15-22-20;/h1-9H,10-16H2;1H |
InChI Key |
LYNHYYJAAXODDX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.Cl |
Origin of Product |
United States |
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